3-Fluoropiperidine-3-carbonitrile
Overview
Description
3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Understanding the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox . In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy . Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role .
This work codifies a new design principle for conformationally rigid molecular scaffolds . The introduction of fluorine atoms into molecules and materials across many fields of academic and industrial research is now commonplace, owing to their unique properties and effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoropiperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZNKHRRHEQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-3-carbonitrile |
Synthesis routes and methods
Procedure details
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